BenchChemオンラインストアへようこそ!

all-trans-4-Oxoretinoate

Pharmacokinetics Retinoid metabolism In vivo exposure

All-trans-4-oxoretinoate is not interchangeable with generic retinoids. This CYP26-derived ATRA metabolite has an 11.4-fold longer half-life (5.7 h vs 0.5 h), enabling sustained systemic exposure without repeated dosing. Distinct RAR pharmacology (RARβ Kd=9 nM) and unique posteriorizing activity in embryos—where ATRA is ineffective—make it essential for developmental biology, PK modeling, and RARβ-selective assays. The all-trans configuration is mandatory for full teratogenic potency; the 13-cis isomer produces only ~2% cleft palate. Verify lot-specific purity and isomer identity.

Molecular Formula C20H25O3-
Molecular Weight 313.4 g/mol
Cat. No. B1261597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameall-trans-4-Oxoretinoate
Molecular FormulaC20H25O3-
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C
InChIInChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/p-1/b8-6+,10-9+,14-7+,15-13+
InChIKeyGGCUJPCCTQNTJF-FRCNGJHJSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





All-trans-4-Oxoretinoate CAS 38030-57-8 Procurement Guide for Retinoid Signaling and Metabolism Research


All-trans-4-oxoretinoate (CAS 38030-57-8, 4-oxo-atRA) is an oxo monocarboxylic acid anion and the conjugate base of all-trans-4-oxoretinoic acid, representing the major ionized species at physiological pH 7.3 [1]. It is an endogenous, bioactive metabolite of all-trans-retinoic acid (ATRA, tretinoin) generated via oxidation at the C4 position of the cyclohexenyl ring, a reaction primarily catalyzed by cytochrome P450 26 enzymes (CYP26A1, CYP26B1, CYP26C1) [2]. While historically misclassified as an inactive catabolite destined solely for elimination, 4-oxo-atRA has been demonstrated to bind avidly to nuclear retinoic acid receptors (RARα, RARβ, RARγ) with nanomolar affinity and to activate RAR-dependent gene transcription, thereby exerting distinct biological activities independent of its conversion back to ATRA [3][4].

Why All-trans-4-Oxoretinoate Cannot Be Substituted with ATRA or 13-cis-4-Oxoretinoate in Metabolic and Developmental Studies


All-trans-4-oxoretinoate exhibits a fundamentally different pharmacological and functional profile compared to both its parent compound ATRA and its geometric isomer 13-cis-4-oxoretinoate, rendering generic substitution scientifically invalid. As a CYP26-derived metabolite, 4-oxo-atRA possesses an extended plasma elimination half-life (5.7 h) that is approximately 11.4-fold longer than ATRA (0.5 h), resulting in markedly different systemic exposure and tissue accumulation profiles [1]. Furthermore, while ATRA and 4-oxo-atRA demonstrate comparable potency in inducing cellular differentiation in certain in vitro assays, they exhibit divergent activities in modulating positional specification during early embryogenesis, with 4-oxo-atRA uniquely capable of posteriorizing anterior neural tissue in Xenopus embryos at concentrations where ATRA is ineffective [2]. Cross-isomer comparisons reveal critical distinctions as well: all-trans-4-oxoretinoic acid is extremely teratogenic in murine models, whereas its 13-cis counterpart produces only approximately 2% cleft palate incidence at equivalent dosing, demonstrating that stereochemical configuration at the C13 position profoundly alters in vivo toxicological outcomes [3]. These quantitative and qualitative differences preclude the interchangeable use of in-class retinoids in experimental systems where metabolic fate, receptor isoform selectivity, or developmental stage-specific activities are under investigation.

Quantitative Differentiation Evidence for All-trans-4-Oxoretinoate Versus In-Class Analogs


Plasma Elimination Half-Life: 4-Oxo-atRA Demonstrates 11.4-Fold Prolonged Exposure Versus ATRA

In a head-to-head pharmacokinetic study conducted in pregnant Syrian hamsters following oral administration, the plasma elimination half-life of all-trans-4-oxoretinoic acid was measured at 5.7 hours, representing an 11.4-fold increase compared to the 0.5-hour half-life of its parent compound, all-trans-retinoic acid (ATRA) [1]. This prolonged systemic exposure indicates that 4-oxo-atRA persists significantly longer in circulation than ATRA, a property that must be accounted for in experimental designs involving repeated dosing, washout periods, or the interpretation of sustained biological effects. The extended half-life is consistent with the role of 4-oxo-atRA as a downstream metabolite that is itself subject to further elimination pathways [1].

Pharmacokinetics Retinoid metabolism In vivo exposure CYP26 metabolism

RARβ Receptor Binding Affinity: 4-Oxo-atRA Exhibits Isoform-Selective Potency Comparable to ATRA

Competitive binding assays conducted with human retinoic acid receptors (RARα, RARβ, RARγ) demonstrated that 4-oxo-atRA binds to all three RAR isoforms with nanomolar affinity. Quantitative comparison reveals isoform-specific differences: 4-oxo-atRA exhibits a Kd of 9 nM for RARβ, representing a 9-fold lower affinity than ATRA (Kd = 1 nM) for this isoform; a Kd of 15 nM for RARγ (3.75-fold lower affinity than ATRA, Kd = 4 nM); and a Kd of 61 nM for RARα (3.2-fold lower affinity than ATRA, Kd = 19 nM) [1]. Notably, 4-oxo-atRA demonstrates approximately 2- to 6-fold higher binding affinity across all isoforms compared to its immediate metabolic precursor, 4-OH-atRA (RARα Kd = 114 nM, RARβ Kd = 53 nM, RARγ Kd = 45 nM), establishing that the oxidation from 4-hydroxy to 4-oxo enhances receptor engagement [1].

Nuclear receptor pharmacology RAR binding Receptor selectivity Transcriptional activation

Embryonic Positional Specification: 4-Oxo-atRA Exerts Unique Posteriorizing Activity Not Observed with ATRA

In Xenopus laevis embryo assays designed to evaluate modulation of positional specification, 4-oxo-retinoic acid and all-trans-retinoic acid exhibited qualitatively distinct biological activities. Treatment of early Xenopus embryos with 4-oxo-retinoic acid resulted in the posteriorization of anterior neural tissue—a transformation of anterior neural structures toward more posterior fates—at concentrations and exposure windows where ATRA was ineffective in producing the same outcome [1]. This functional divergence occurs despite both compounds binding to and activating RARβ, indicating that receptor binding affinity alone does not predict the full spectrum of developmental activities [1]. The study authors concluded that 4-oxo-retinoic acid is a "highly active metabolite" that can modulate positional specification independently of its conversion back to ATRA [1].

Developmental biology Xenopus embryogenesis Positional specification Axis patterning

Cellular Differentiation Induction: 4-Oxo-atRA Is Equipotent to ATRA and 9-cis-RA at 1 μM

In a standardized F9 mouse embryonal carcinoma cell differentiation assay utilizing an RARβ2 promoter-lacZ reporter construct, all-trans-4-oxoretinoic acid, all-trans-retinoic acid (ATRA), and 9-cis-retinoic acid were found to be equipotent inducers of cellular differentiation at a concentration of 1 μM [1]. Differentiation was quantitatively assessed via three independent endpoints: induction of collagen IV mRNA expression, morphological changes characteristic of differentiated cells, and β-galactosidase enzyme activity driven by the RARβ-lacZ reporter [1]. In contrast, the carotenoid precursors β-carotene and canthaxanthin required 10-fold higher concentrations (10 μM) and exhibited weaker, slower differentiation responses, with canthaxanthin requiring preincubation in culture medium to generate active 4-oxoretinoic acid via oxidative breakdown [1].

Cell differentiation F9 embryonal carcinoma RARβ-lacZ reporter Collagen IV expression

Teratogenicity Profile: All-trans-4-Oxoretinoic Acid Is Extremely Teratogenic While 13-cis-4-Oxo Isomer Is Minimally Active

A comparative teratogenicity study in mice evaluated the developmental toxicity of four retinoid isomers—all-trans-retinoic acid, 13-cis-retinoic acid, all-trans-4-oxoretinoic acid, and 13-cis-4-oxoretinoic acid—following low oral dose administration during organogenesis [1]. All-trans-retinoic acid and all-trans-4-oxoretinoic acid were classified as extremely teratogenic, producing high rates of characteristic malformations including cleft palate, limb defects, and craniofacial abnormalities [1]. In striking contrast, the corresponding 13-cis isomers (13-cis-retinoic acid and 13-cis-4-oxoretinoic acid) produced only approximately 2% cleft palate incidence under identical experimental conditions, a reduction in teratogenic response of approximately 50-fold or greater [1]. This dramatic isomer-dependent difference demonstrates that the all-trans geometric configuration at the C13 position is a critical determinant of in vivo teratogenic potency for 4-oxo-retinoids [1].

Developmental toxicology Teratogenicity Cleft palate Isomer-specific toxicity

High-Value Research Applications for All-trans-4-Oxoretinoate Based on Validated Quantitative Evidence


Pharmacokinetic Modeling of Sustained Retinoid Exposure

Based on the 11.4-fold longer plasma elimination half-life of 4-oxo-atRA (5.7 h) compared to ATRA (0.5 h) [1], this compound is uniquely suited for in vivo studies requiring sustained systemic retinoid exposure without repeated bolus dosing. Applications include modeling endogenous retinoid accumulation patterns during CYP26 induction studies, evaluating chronic low-grade retinoid signaling in metabolic tissues, and serving as a reference standard for LC-MS/MS quantification of 4-oxo-retinoids in pharmacokinetic and toxicokinetic analyses [1].

Vertebrate Embryonic Patterning and Axis Specification Studies

The demonstrated qualitative difference in posteriorizing activity—where 4-oxo-atRA transforms anterior neural tissue toward posterior fates while ATRA is ineffective under identical conditions [2]—positions this compound as an essential tool for developmental biologists investigating retinoid-dependent axis specification. Specific applications include Xenopus and zebrafish embryogenesis studies, analysis of Hox gene expression boundaries, and elucidation of endogenous morphogen gradients where 4-oxo-retinoids may function as signaling molecules distinct from ATRA [2].

RARβ-Selective Transcriptional Activation Assays

Given the nanomolar binding affinity profile of 4-oxo-atRA across RAR isoforms (RARβ Kd = 9 nM; RARγ Kd = 15 nM; RARα Kd = 61 nM) [3], this compound is particularly valuable for experiments requiring preserved RARβ engagement with partial attenuation of RARα-driven transcriptional programs. Applications include reporter gene assays in RARβ-enriched cell types (e.g., F9 embryonal carcinoma cells [4]), structure-activity relationship studies of retinoid receptor pharmacology, and investigations into tissue-specific retinoid signaling where differential RAR isoform activation may produce distinct biological outcomes [3].

Comparative Teratogenicity and Developmental Toxicology Screening

The dramatic isomer-dependent difference in teratogenic potency—where all-trans-4-oxoretinoic acid produces high malformation rates while the 13-cis-4-oxo isomer yields only ~2% cleft palate [5]—makes this compound an essential positive control in developmental toxicology studies. Researchers evaluating novel retinoid analogs for safety profiling, investigating species-specific differences in retinoid teratogenicity, or studying the role of stereochemical configuration in developmental toxicity outcomes require the all-trans isomer to observe the full spectrum of retinoid-induced teratogenic effects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for all-trans-4-Oxoretinoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.